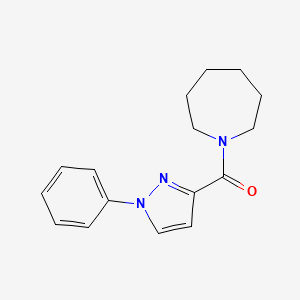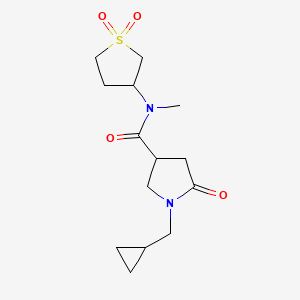
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as DMQX and is a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the brain.
Mecanismo De Acción
DMQX works by binding to the AMPA receptor and preventing the binding of glutamate. Glutamate is the primary neurotransmitter that activates AMPA receptors, and by blocking its binding, DMQX effectively inhibits the function of these receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit excitatory synaptic transmission in the brain, which can have a range of effects on behavior and cognition. DMQX has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DMQX is its selectivity for AMPA receptors. This makes it an ideal tool for studying the function of these receptors without affecting other neurotransmitter systems. However, one of the limitations of DMQX is its potency, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of DMQX in the treatment of various neurological disorders, such as epilepsy and stroke. Additionally, there is interest in using DMQX to study the role of AMPA receptors in various neuropsychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, DMQX is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its selectivity for AMPA receptors makes it an ideal tool for studying the function of these receptors, and its anticonvulsant properties make it a potential treatment for epilepsy. While there are limitations to its use, there are several future directions for research on DMQX that hold promise for advancing our understanding of the brain and its function.
Métodos De Síntesis
The synthesis of DMQX involves the reaction of 2,6-dimethylaniline with 1,2-dibromo-4-nitrobenzene, followed by reduction of the nitro group to an amino group, and subsequent reaction with ethyl 2-chloroacetate. The resulting compound is then treated with hydrazine hydrate to yield DMQX.
Aplicaciones Científicas De Investigación
DMQX has been extensively studied for its potential use in various scientific research applications. One of its primary uses is in the study of AMPA receptors and their role in synaptic transmission and plasticity in the brain. DMQX has been shown to be a potent and selective antagonist of AMPA receptors, which makes it an ideal tool for studying the function of these receptors.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-4-3-5-12(2)16(11)20-17(21)13-6-7-14-15(10-13)19-9-8-18-14/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLSCCCTIZQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)


![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)




![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
